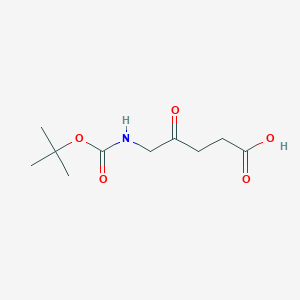
3,3,3-Trifluoropropanimidamide
Descripción general
Descripción
3,3,3-Trifluoropropanimidamide is a chemical compound with the molecular formula C3H5F3N2 . It is available in the form of a powder .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoropropanimidamide can be represented by the InChI code: 1S/C3H5F3N2.ClH/c4-3(5,6)1-2(7)8;/h1H,7-8H2;1H . This indicates that the molecule consists of carbon ©, hydrogen (H), fluorine (F), and nitrogen (N) atoms.Chemical Reactions Analysis
While specific chemical reactions involving 3,3,3-Trifluoropropanimidamide are not available, it’s known that similar compounds can undergo various chemical reactions, such as cycloaddition reactions .Physical And Chemical Properties Analysis
3,3,3-Trifluoropropanimidamide is a powder at room temperature . Its molecular weight is 162.54 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found .Aplicaciones Científicas De Investigación
1. Solubility Research for Advanced Refrigeration Systems The solubility of 3,3,3-trifluoropropanimidamide in various ionic liquids has been experimentally determined to explore its potential use in advanced refrigeration systems (ARS). This research could lead to more efficient and environmentally friendly refrigerants .
Pharmaceutical Applications
A bacteria strain capable of degrading 3,3,3-trifluoropropanimidamide has been identified, leading to the discovery of a novel amidase enzyme. This enzyme shows promise for the kinetic resolution of racemic mixtures, which is a crucial step in the production of optically pure pharmaceutical compounds .
Material Science Hydrophobic Mesoporous Silica Synthesis
The compound has been used as a modification agent to synthesize highly hydrophobic mesoporous silica. This material shows potential for adsorption properties, particularly for dibutyl phthalate (DBP), which could have implications for environmental cleanup efforts .
Safety and Hazards
The safety information available indicates that 3,3,3-Trifluoropropanimidamide may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mecanismo De Acción
Target of Action
This compound is a relatively new and less-studied molecule, and its specific biological targets are yet to be identified .
Mode of Action
It is known that the trifluoropropyl group in the molecule can interact with various biological targets due to its unique chemical properties .
Biochemical Pathways
A study has shown that a bacteria strain, burkholderia phytofirmans, can degrade a similar compound, 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide . This suggests that 3,3,3-Trifluoropropanimidamide might also be metabolized by certain bacteria, potentially affecting microbial metabolic pathways .
Pharmacokinetics
The presence of the trifluoropropyl group could potentially influence the compound’s bioavailability and pharmacokinetic properties .
Action Environment
It is known that the compound is stable at room temperature .
Propiedades
IUPAC Name |
3,3,3-trifluoropropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2/c4-3(5,6)1-2(7)8/h1H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWJFASZVJTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594305 | |
| Record name | 3,3,3-Trifluoropropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropanimidamide | |
CAS RN |
49781-44-4 | |
| Record name | 3,3,3-Trifluoropropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)









![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)
